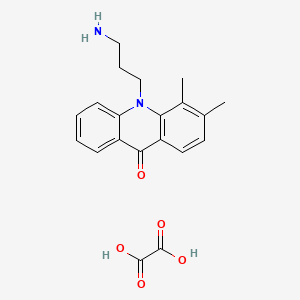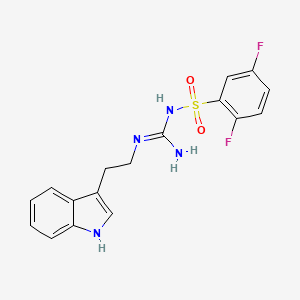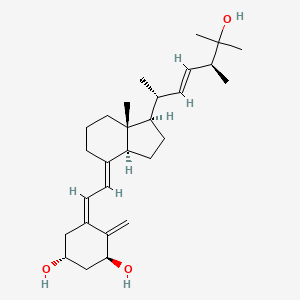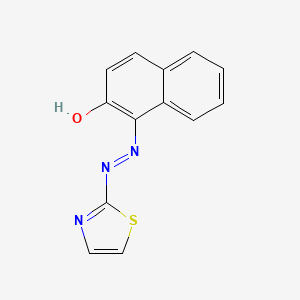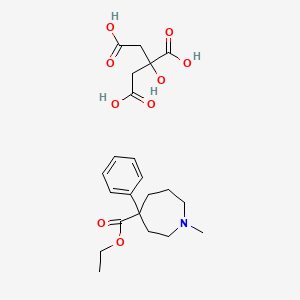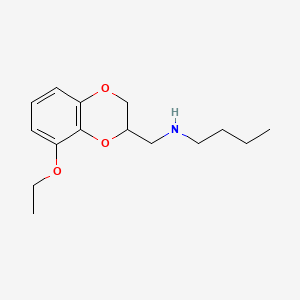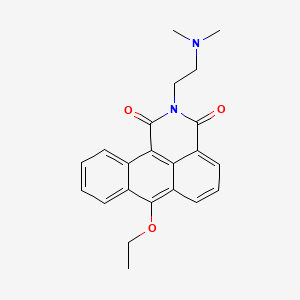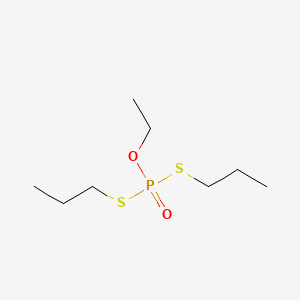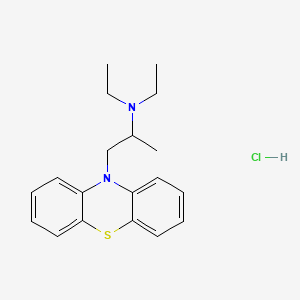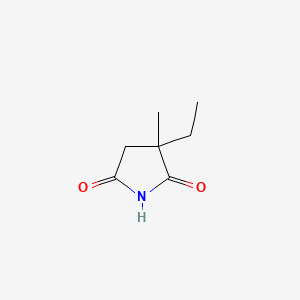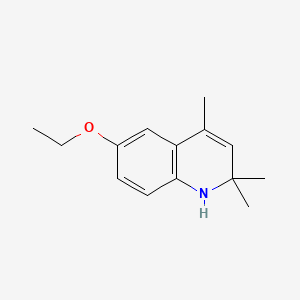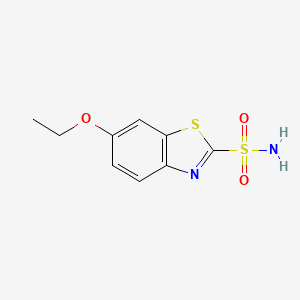
Ethyl benzoylformate
概要
説明
Ethyl benzoylformate, also known as Ethyl phenylglyoxylate, is an organic compound with the linear formula C6H5COCO2C2H5 . It has a molecular weight of 178.18 . It is the ethyl ester of phenylglyoxylic acid and is observed as a metabolite in cancer metabolism .
Synthesis Analysis
The enantioselective hydrogenation of ethyl benzoylformate over a (−)-cinchonidine (CD)-modified Pt/Al2O3 catalyst has been studied . The process was carried out in semi-batch and continuous fixed bed reactors, with the modifier concentration and reaction temperature being the variables .Molecular Structure Analysis
Ethyl benzoylformate has a molecular formula of C10H10O3 . Its structure includes a benzene ring attached to a carbonyl group (C=O), which is further attached to another carbonyl group that is bonded to an ethyl group (C2H5) .Chemical Reactions Analysis
The enantioselective hydrogenation of ethyl benzoylformate over a (−)-cinchonidine (CD)-modified Pt/Al2O3 catalyst has been studied . The kinetic results from the semi-batch reactor showed a higher enantioselectivity and lower initial rate as the amount of modifier was increased .Physical And Chemical Properties Analysis
Ethyl benzoylformate is a clear colorless to greenish liquid . It has a boiling point of 138-139 °C/18 mmHg (lit.) and a density of 1.122 g/mL at 25 °C (lit.) . Its refractive index is 1.515-1.517 . It is soluble in water at 1143 mg/L @ 25°C .科学的研究の応用
Synthesis of Chiral Substituents
Ethyl benzoylformate has been used in the preparation of 1,5-dihydro-5-deazaflavin derivatives possessing a chiral substituent at the N (3) position . This application is significant in the field of organic chemistry where the synthesis of chiral compounds is of great interest.
Enantioselective Hydrogenation
The compound has been studied in the context of enantioselective hydrogenation on Pt/Al 2 O 3 modified with dihydrocinchonidine . This process is important in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Asymmetric Electroreduction
Ethyl benzoylformate has been used in asymmetric electroreduction studies on bimetallic Ag–Cu cathodes . The reaction induced by cinchonidine was conducted in an undivided cell to produce the optically active ethyl mandelate .
Production of Optically Active Substances
By using cinchonidine as a chiral inducer, the asymmetric electroreduction of prochiral ethyl benzoylformate (EB) was performed on Ag–Cu materials to obtain optically active ethyl mandelate with moderate yield and enantiomeric excess (ee) value . This is crucial in the synthesis of optically active substances, which have significant applications in various fields including pharmaceuticals and materials sciences.
Catalyst Modifier
Ethyl benzoylformate has been used as a catalyst modifier in the hydrogenation process . This application is significant in the field of catalysis where modifiers are used to enhance the activity and selectivity of catalysts.
Synthesis of Ethyl Mandelate
Ethyl benzoylformate is used in the synthesis of ethyl mandelate . Ethyl mandelate is a useful compound in organic synthesis and can be used as a building block in the synthesis of various other compounds.
作用機序
- One such enzyme is benzoylformate decarboxylase (BFD), which catalyzes the nonoxidative decarboxylation of EBF to yield benzaldehyde and carbon dioxide .
- Downstream effects include the availability of benzaldehyde for subsequent reactions or its excretion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Safety and Hazards
Ethyl benzoylformate is classified as a combustible liquid . It may cause respiratory tract irritation and may be harmful if absorbed through the skin . It may also cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep it in a dry, cool, and well-ventilated place .
将来の方向性
Recent research has shown that glyoxylates and related structures like ethyl benzoylformate can be versatile for the design of Type I photoinitiators . This opens up new possibilities for the use of ethyl benzoylformate in the field of photopolymerization, which includes applications like 3D and 4D printing, dentistry, adhesives, solvent-free paints, microelectronics, coatings, and varnishes .
特性
IUPAC Name |
ethyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCQKPAECHXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061815 | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl phenylglyoxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl benzoylformate | |
CAS RN |
1603-79-8 | |
| Record name | Ethyl benzoylformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl phenylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL BENZOYLFORMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl phenylglyoxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMN28N4D74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl Phenylglyoxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is ethyl benzoylformate and what is its significance in organic chemistry?
A1: Ethyl benzoylformate is an α-ketoester, a class of organic compounds characterized by a ketone and an ester functional group adjacent to each other. This structural motif makes ethyl benzoylformate a versatile building block in organic synthesis, particularly for the construction of chiral molecules.
Q2: What is the molecular formula and molecular weight of ethyl benzoylformate?
A2: The molecular formula of ethyl benzoylformate is C10H10O3. Its molecular weight is 178.18 g/mol.
Q3: Why is ethyl benzoylformate often used as a model substrate in asymmetric reduction studies?
A3: Ethyl benzoylformate is a prochiral molecule, meaning it lacks inherent chirality but can be converted into a chiral molecule (ethyl mandelate) upon reduction of the ketone group. The resulting enantiomers of ethyl mandelate are easily distinguishable, making ethyl benzoylformate a convenient substrate for evaluating the stereoselectivity of chiral catalysts and biocatalysts. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are some common chemical methods for the asymmetric reduction of ethyl benzoylformate?
A4: Several approaches have been explored for the asymmetric reduction of ethyl benzoylformate, including:
- Chiral 5-deazaflavin derivatives: These compounds, inspired by the naturally occurring cofactor flavin adenine dinucleotide (FAD), have been shown to catalyze the reduction of ethyl benzoylformate with moderate enantiomeric excess (ee). The presence of metal ions, such as magnesium perchlorate, can significantly influence both the yield and enantioselectivity of the reaction. [, ]
- Chiral NADH model compounds: Researchers have synthesized various NADH model compounds with chiral auxiliaries attached to the dihydropyridine ring. These models have shown promising results in achieving high enantioselectivities in the reduction of ethyl benzoylformate. The design of the chiral auxiliary plays a crucial role in directing the stereochemical outcome of the reaction. [, , , , , ]
- Cinchona alkaloid-modified platinum catalysts: Heterogeneous catalysts, such as platinum supported on alumina, modified with cinchona alkaloids like cinchonidine, have demonstrated remarkable efficiency in the enantioselective hydrogenation of ethyl benzoylformate to ethyl mandelate. The choice of solvent and reaction conditions can significantly impact the enantioselectivity and activity of these catalysts. [, , , ]
Q5: What types of biocatalysts have been investigated for the asymmetric reduction of ethyl benzoylformate?
A5: Baker's yeast (Saccharomyces cerevisiae) is a readily available and versatile biocatalyst that has been widely employed for the reduction of various carbonyl compounds, including ethyl benzoylformate. Studies have shown that baker's yeast preferentially produces the (R)-enantiomer of ethyl mandelate with high enantioselectivity. Optimization of reaction parameters, such as substrate concentration, yeast cell concentration, temperature, and reaction time, can significantly impact the yield and enantiomeric purity of the desired product. [, , ]
Q6: How does the structure of the NADH model compound influence its ability to reduce ethyl benzoylformate asymmetrically?
A6: Studies have revealed a strong correlation between the structure of NADH model compounds and their stereoselectivity in reducing ethyl benzoylformate. Factors influencing the asymmetric induction include:
- Position of the chiral center: Introduction of chirality at the 3-position of the dihydropyridine ring has generally been found to be more effective in achieving high enantioselectivities compared to the N1-position. [, ]
- Type of chiral auxiliary: The nature of the chiral auxiliary attached to the dihydropyridine ring significantly impacts the stereochemical outcome of the reduction. For instance, l-prolinamide as a substituent at the N1-position has resulted in an impressive optical yield of 90%. []
- Presence of chelating groups: Incorporating functional groups capable of chelating with metal ions, such as magnesium, can enhance the stereoselectivity of the reaction by influencing the conformation of the NADH model compound and its interaction with the substrate. [, ]
Q7: What role do metal ions play in the asymmetric reduction of ethyl benzoylformate by NADH model compounds?
A7: Metal ions, such as magnesium, often act as Lewis acid catalysts in these reactions. They can activate the carbonyl group of ethyl benzoylformate, making it more susceptible to nucleophilic attack by the hydride from the NADH model compound. Furthermore, metal ions can coordinate with both the substrate and the reducing agent, promoting the formation of a well-defined transition state that favors the formation of one enantiomer over the other. [, , ]
Q8: What are some potential applications of the enantioselective reduction of ethyl benzoylformate?
A8: The enantioselective reduction of ethyl benzoylformate provides access to enantiomerically enriched ethyl mandelate, a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For instance, (R)-(-)-mandelic acid, obtained by hydrolysis of (R)-(-)-ethyl mandelate, is a key intermediate in the production of several pharmaceuticals, including semi-synthetic penicillins and anticholinergic agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



